molecular formula C10H9F5 B2766871 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 1447671-64-8

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No. B2766871
CAS RN: 1447671-64-8
M. Wt: 224.174
InChI Key: KMRQWYZBOXNDBA-UHFFFAOYSA-N
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Description

Benzene derivatives such as “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” are organic compounds that are derived from benzene through the substitution of one or more of its hydrogen atoms with other functional groups . They are widely used in the chemical industry and in the synthesis of a vast number of chemicals .


Synthesis Analysis

The synthesis of benzene derivatives typically involves the substitution of one or more hydrogen atoms in the benzene ring with other functional groups . The exact method of synthesis would depend on the specific functional groups involved.


Molecular Structure Analysis

The molecular structure of benzene derivatives is based on a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds . The specific structure of “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” would involve the substitution of hydrogen atoms at the 3rd and 5th positions of the benzene ring with methyl groups, and the substitution of a hydrogen atom at the 1st position with a pentafluoroethyl group .


Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic substitution reactions, nucleophilic substitution reactions, and addition reactions . The specific reactions that “3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene” would undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

Benzene derivatives generally have physical and chemical properties that are similar to those of benzene itself. For example, they are typically colorless liquids with a strong aromatic odor . They are less dense than water and have a high boiling point .

Mechanism of Action

The mechanism of action of benzene derivatives in chemical reactions typically involves the formation of an intermediate complex in which the benzene ring’s aromaticity is disrupted, followed by a second step in which the aromaticity is restored .

Safety and Hazards

Benzene and many of its derivatives are known to be hazardous. They are highly flammable and can form explosive mixtures with air . They are also known to be harmful if inhaled, ingested, or if they come into contact with the skin .

properties

IUPAC Name

1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWYZBOXNDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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